molecular formula C10H17NO4 B1387594 Amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid CAS No. 1219354-44-5

Amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid

Cat. No. B1387594
M. Wt: 215.25 g/mol
InChI Key: RTKZSSDMLTUQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid” is a chemical compound with the empirical formula C7H13NO2 . It is also known as 1,4-Dioxa-8-azaspiro[4.5]decane . This compound is used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes .


Molecular Structure Analysis

The molecular structure of “Amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid” is represented by the SMILES string C1CC2(CC[NH2+]CC2)OCCO1 . The InChI key for this compound is KPKNTUUIEVXMOH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 143.18 g/mol . It is a liquid at room temperature with a density of 1.117 g/mL at 20 °C . The boiling point of the compound is 108-110 °C .

Safety And Hazards

The compound is classified as an irritant . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin .

properties

IUPAC Name

2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c11-8(9(12)13)7-1-3-10(4-2-7)14-5-6-15-10/h7-8H,1-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKZSSDMLTUQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(C(=O)O)N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid

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